2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Description
2-[4-(1H-Tetrazol-1-yl)phenoxy]acetamide is a synthetic compound featuring a phenoxyacetamide backbone with a 1H-tetrazole substituent at the para position of the phenyl ring.
Properties
CAS No. |
333414-46-3 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.2g/mol |
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C9H9N5O2/c10-9(15)5-16-8-3-1-7(2-4-8)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15) |
InChI Key |
GCMVZWZLMVMYSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 2-[4-(1H-Tetrazol-1-yl)phenoxy]acetamide, highlighting differences in substituents, molecular features, and reported biological activities:
Key Observations:
Tetrazole Positioning : The 1H-tetrazole isomer (as in the target compound) is less common than 5H-tetrazole derivatives but offers distinct electronic properties. For example, 2-(1H-tetrazol-1-yl)acetic acid is a precursor for antibiotics and coordination complexes , whereas thio-linked tetrazoles (e.g., ) may exhibit altered binding kinetics due to sulfur's electronegativity.
Hybrid Structures: Compounds like 9a–9e integrate additional heterocycles (benzimidazole, triazole, thiazole), which broaden interactions with biological targets (e.g., α-glucosidase inhibition via triazole-thiazole motifs). These hybrids demonstrate higher molecular weights and complexity compared to the simpler phenoxyacetamide scaffold.
Pharmacological Potential: While the target compound lacks direct activity data, analogs such as 9c showed promising docking scores against α-glucosidase , suggesting that this compound could be optimized for enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
